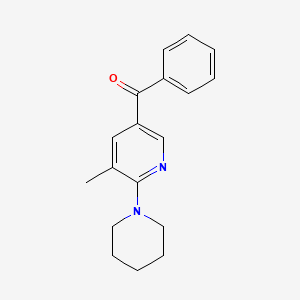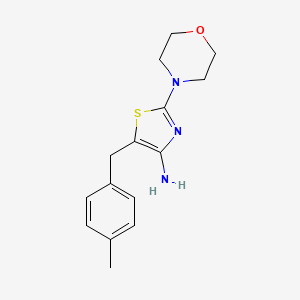
3-(Ethylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethylsulfonyl group and a trifluoromethylphenyl group, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: This step may involve the reaction of the pyrazole intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethylphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(Ethylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrogens in the pyrazole ring can be reduced under specific conditions.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structural features.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 3-(Ethylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological system .
類似化合物との比較
Similar Compounds
- 3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole
- 3-(Ethylsulfonyl)-4-(4-chlorophenyl)-1H-pyrazole
- 3-(Ethylsulfonyl)-4-(4-methylphenyl)-1H-pyrazole
Uniqueness
The presence of the trifluoromethyl group in 3-(Ethylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole may impart unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
特性
分子式 |
C12H11F3N2O2S |
|---|---|
分子量 |
304.29 g/mol |
IUPAC名 |
5-ethylsulfonyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C12H11F3N2O2S/c1-2-20(18,19)11-10(7-16-17-11)8-3-5-9(6-4-8)12(13,14)15/h3-7H,2H2,1H3,(H,16,17) |
InChIキー |
FOAOLBYDCPANGM-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C=NN1)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792792.png)
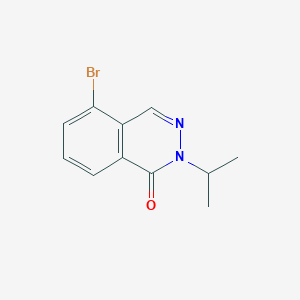
![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)

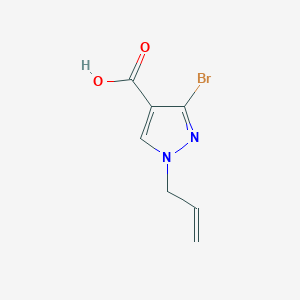
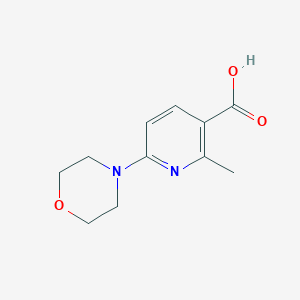
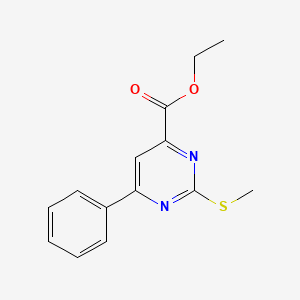

![4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792847.png)
